

Technical Guide to Flufenoxuron: A Core Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Flufenoxuron	
Cat. No.:	B033157	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenoxuron is a potent insecticide and acaricide belonging to the benzoylurea class of compounds. It functions as an insect growth regulator (IGR) by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton.[1][2] This mode of action provides a selective toxicity profile, with low acute toxicity to mammals, making it a compound of interest in the development of targeted pest control agents.[1] This guide provides a comprehensive overview of **flufenoxuron**, including its chemical identity, physicochemical properties, mechanism of action, toxicological profile, and relevant experimental protocols.

Chemical Identity and Properties

Flufenoxuron is chemically identified by its IUPAC name and CAS number, which are essential for unambiguous referencing in research and regulatory contexts.

- IUPAC Name: N-({4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl}carbamoyl)-2,6-difluorobenzamide[3]
- CAS Number: 101463-69-8[3]

The physicochemical properties of **flufenoxuron** are summarized in the table below. Its low water solubility and high octanol-water partition coefficient indicate a potential for



bioaccumulation.

Property	Value	Reference
Molecular Formula	C21H11ClF6N2O3	
Molar Mass	488.77 g⋅mol ⁻¹	_
Appearance	White crystalline powder	_
Melting Point	169-172 °C (decomposes)	-
Water Solubility	0.004 mg/L (25 °C)	-
Vapor Pressure	4.55 × 10 ⁻¹² Pa (20 °C)	-
LogP (Octanol-Water Partition Coefficient)	4.0	_

Table 1: Physicochemical Properties of Flufenoxuron

Mechanism of Action: Inhibition of Chitin Biosynthesis

Flufenoxuron's insecticidal activity stems from its role as a chitin synthesis inhibitor. Chitin is a long-chain polymer of N-acetylglucosamine, which is a critical component of the insect cuticle and the peritrophic matrix lining the midgut. By interfering with the production of chitin, **flufenoxuron** disrupts the molting process in larval and nymphal stages, leading to mortality. The primary target is believed to be the enzyme chitin synthase.

Below is a diagram illustrating the chitin biosynthesis pathway in insects and the point of interference by **flufenoxuron**.





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Diagram 1: **Flufenoxuron**'s interference in the insect chitin biosynthesis pathway.

Toxicological Profile

Flufenoxuron exhibits selective toxicity, with high efficacy against target insect and mite pests, and low acute toxicity to mammals. However, its high potential for bioaccumulation in aquatic organisms is a key consideration in environmental risk assessments.

Organism	Test Type	Value	Reference
Rat	Acute Oral LD₅o	>5000 mg/kg	
Rat	Acute Dermal LD50	>2000 mg/kg	_
Wild Duck	Acute Oral LD₅o	>2000 mg/kg	
Rainbow Trout	96h LC50	>100 mg/L	
Bluegill Sunfish	96h LC50	>100 mg/L	_
Honeybee	Contact LD50	>100 μ g/bee	_

Table 2: Acute Toxicity of **Flufenoxuron** to Various Organisms

Experimental Protocols



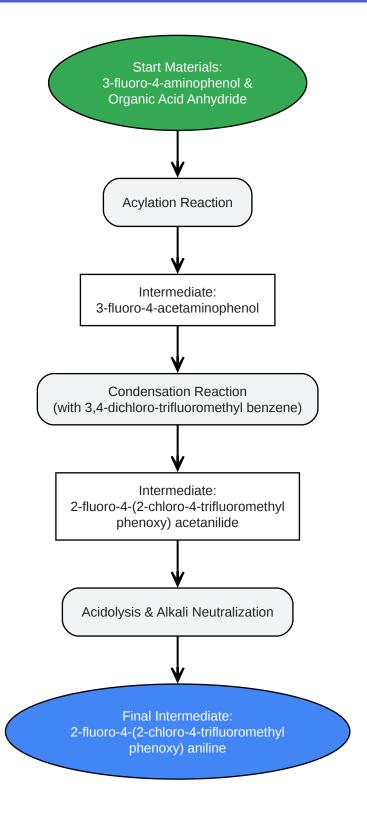
Synthesis of Flufenoxuron

A general synthesis pathway for **flufenoxuron** involves a multi-step process. A key step is the coupling of 2,6-difluorobenzamide with a substituted phenoxyfluorophenyl isocyanate. The synthesis of an important intermediate, 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline, is outlined below based on patent literature.

Protocol: Synthesis of 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline

- Acylation: 3-fluoro-4-aminophenol is reacted with an organic acid anhydride (e.g., acetic anhydride) to prepare 3-fluoro-4-acetaminophenol.
- Condensation: The resulting 3-fluoro-4-acetaminophenol undergoes a condensation reaction with 3,4-dichloro-trifluoromethyl benzene in a polar solvent in the presence of an alkaline compound. This yields 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) acetanilide.
- Acidolysis and Neutralization: The acetanilide derivative is then subjected to acidolysis
 followed by alkali neutralization to produce the final intermediate, 2-fluoro-4-(2-chloro-4trifluoromethyl phenoxy) aniline.





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Diagram 2: Workflow for the synthesis of a key **flufenoxuron** intermediate.



Analytical Methodology: Determination in Biological Matrices

The quantification of **flufenoxuron** in biological samples such as blood can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A typical workflow involves sample preparation using solid-phase extraction (SPE).

Protocol: LC-MS/MS Analysis of Flufenoxuron in Blood

- Sample Preparation (Solid-Phase Extraction):
 - A blood sample is loaded onto an SPE cartridge (e.g., Bond Elut Certify).
 - The cartridge is washed to remove interfering substances.
 - Flufenoxuron is eluted with an appropriate solvent.
 - The eluate is evaporated to dryness and reconstituted in a suitable solvent (e.g., 70% methanol).

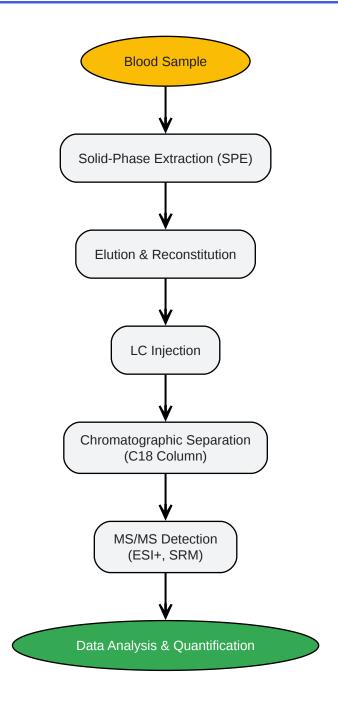
LC Separation:

- The reconstituted sample is injected into an HPLC system.
- Separation is performed on a reverse-phase column (e.g., C18) using a gradient mobile phase (e.g., ammonium formate in methanol and water).

MS/MS Detection:

- The eluent from the LC column is introduced into a triple quadrupole mass spectrometer.
- Detection is carried out in positive ion mode using electrospray ionization (ESI) and selective reaction monitoring (SRM).





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Diagram 3: Experimental workflow for LC-MS/MS analysis of **flufenoxuron**.

Conclusion

Flufenoxuron remains a significant compound in the field of insecticide research due to its specific mode of action and favorable toxicological profile in non-target vertebrates. This guide has provided core technical information for researchers and professionals, summarizing its chemical properties, mechanism of action, and key experimental protocols. Further research



into its environmental fate and the development of resistance in target pests will be crucial for its continued and sustainable application.

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References

- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 2. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide to Flufenoxuron: A Core Compound Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033157#flufenoxuron-iupac-name-and-cas-number]

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